molecular formula C9H5NO4S B1321552 4-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 19995-46-1

4-Nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No. B1321552
CAS RN: 19995-46-1
M. Wt: 223.21 g/mol
InChI Key: VWBSZLRCSIQTCP-UHFFFAOYSA-N
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Description

4-Nitrobenzo[b]thiophene-2-carboxylic acid is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a nitro group and a carboxylic acid group in the compound suggests that it has potential for various chemical reactions and could serve as an intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives has been explored in several studies. For instance, the cyclocondensation of 2,4,6-trinitrobenzonitrile with esters of thioglycolic acid leads to the formation of 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates, which can undergo nucleophilic substitution reactions at the 4-nitro group . Another study describes the synthesis of N-substituted indole-2-thiols and benzo[b]thiophene derivatives through the reaction of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with nucleophiles, demonstrating the reactivity of nitro-substituted benzo[b]thiophene compounds .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is influenced by the substituents attached to the aromatic system. The presence of an amino group in 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates has been found to increase the reactivity of the 4-nitro group due to a twist in the group's orientation, as indicated by quantum chemical calculations . This suggests that the molecular structure of 4-nitrobenzo[b]thiophene-2-carboxylic acid could also exhibit unique electronic and steric characteristics that affect its reactivity.

Chemical Reactions Analysis

The chemical reactivity of benzo[b]thiophene derivatives, including nitration reactions, has been extensively studied. Nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, indicating that the nitro group can be introduced at various positions on the aromatic ring . Additionally, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines leads to aromatic nucleophilic substitution and rearrangement, forming N-substituted amino-nitrobenzo[b]thiophenes . These studies highlight the diverse chemical behavior of nitro-substituted benzo[b]thiophene compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-nitrobenzo[b]thiophene-2-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The introduction of electron-withdrawing groups like nitro and carboxylic acid is likely to affect the acidity, solubility, and stability of the compound. The presence of these functional groups also suggests that the compound could participate in a variety of chemical reactions, such as esterification, amidation, and further substitution reactions, which are common for carboxylic acids and nitro compounds .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-Nitrobenzo[b]thiophene-2-carboxylic acid plays a significant role in chemical synthesis and structural analysis. A study by Cooper and Scrowston (1971) delved into the nitration of benzo[b]thiophen-2-carboxylic acid, providing insights into substitution reactions and structural elucidation using spectroscopy techniques (Cooper & Scrowston, 1971). Similarly, research by Guerrera et al. (1995) on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines highlighted novel aromatic nucleophilic substitutions, contributing to the understanding of molecular rearrangements (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Luminescence Studies

In the field of luminescence, Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, including derivatives of 4-nitrobenzo[b]thiophene-2-carboxylic acid, as potential sensitizers for Eu(III) and Tb(III) luminescence. Their work provided valuable information on the luminescence properties and structural characterization of these complexes (Viswanathan & Bettencourt-Dias, 2006).

Material Science and Molecular Design

4-Nitrobenzo[b]thiophene-2-carboxylic acid is also relevant in material science and molecular design. A study by Samsonowicz et al. (2007) on the IR, Raman, and NMR spectra of nitrobenzoic acids, including derivatives of 4-nitrobenzo[b]thiophene-2-carboxylic acid, provided important data for the design and analysis of new materials (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2007). Furthermore, research by Bettencourt‐Dias et al. (2005) on thiophene derivatives emphasized the influence of functional groups, including nitrobenzoic acids, on the packing structure of these compounds, contributing to the understanding of intermolecular forces in solid-state chemistry (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSZLRCSIQTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622620
Record name 4-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzo[b]thiophene-2-carboxylic acid

CAS RN

19995-46-1
Record name 4-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GV Zyl, CJ Bredeweg, RH Rynbrandt… - Canadian Journal of …, 1966 - cdnsciencepub.com
The nitration, halogenation, and animation reactions of benzo[b]thiophene and some of its derivatives are reported. Several new benzo[b]thiophenes have been prepared and …
Number of citations: 6 cdnsciencepub.com
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com

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